Cas no 898749-44-5 ((4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone)
(4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-2-FLUORO-3'-(3-PYRROLINOMETHYL) BENZOPHENONE
- (4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
- LogP
- (4-chloro-2-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
- (4-Chloro-2-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
- AKOS016020925
- (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- 1-{[3-(4-chloro-2-fluorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole
- MFCD03842383
- 4-CHLORO-2-FLUORO-3'-(3-PYRROLINOMETHYL)BENZOPHENONE
- (4-Chloro-2-fluorophenyl)[3-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone
- DTXSID90643501
- 898749-44-5
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- MDL: MFCD03842383
- Inchi: 1S/C18H15ClFNO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2
- InChI Key: UROTUMLSUQMDKW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)C(C1=CC=CC(=C1)CN1CC=CC1)=O
Computed Properties
- Exact Mass: 315.08300
- Monoisotopic Mass: 315.0826200Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.285
- Boiling Point: 454.5°C at 760 mmHg
- Flash Point: 228.7°C
- Refractive Index: 1.612
- PSA: 20.31000
- LogP: 4.01980
(4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 205092-1g |
4-chloro-2-fluoro-3'-(3-pyrrolinomethyl) benzophenone |
898749-44-5 | 97% | 1g |
£540.00 | 2022-02-28 | |
| Chemenu | CM297053-1g |
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898749-44-5 | 95% | 1g |
$524 | 2024-07-21 | |
| abcr | AB365117-1 g |
4-Chloro-2-fluoro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-44-5 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 205092-2g |
4-chloro-2-fluoro-3'-(3-pyrrolinomethyl) benzophenone |
898749-44-5 | 97% | 2g |
£1013.00 | 2022-02-28 | |
| Fluorochem | 205092-5g |
4-chloro-2-fluoro-3'-(3-pyrrolinomethyl) benzophenone |
898749-44-5 | 97% | 5g |
£2025.00 | 2022-02-28 | |
| abcr | AB365117-2 g |
4-Chloro-2-fluoro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-44-5 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB365117-1g |
4-Chloro-2-fluoro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-44-5 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365117-2g |
4-Chloro-2-fluoro-3'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898749-44-5 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| A2B Chem LLC | AH88928-1g |
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898749-44-5 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH88928-2g |
(4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898749-44-5 | 97% | 2g |
$1169.00 | 2024-04-19 |
(4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Suppliers
(4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Comprehensive Overview of (4-Chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS No. 898749-44-5)
The compound (4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS No. 898749-44-5) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a dihydropyrrole moiety and a fluorophenyl group, makes it a subject of interest for drug discovery and material science applications. Researchers are increasingly exploring its role as a kinase inhibitor or intermediate in synthetic pathways, aligning with the growing demand for targeted therapies and precision medicine.
In recent years, the scientific community has focused on small-molecule modulators like 898749-44-5 due to their versatility in modulating biological pathways. The compound’s chloro-fluoro substitution enhances its binding affinity to specific protein targets, a feature highly sought after in cancer research and neurodegenerative disease studies. Its methanone core further contributes to stability, making it a viable candidate for high-throughput screening (HTS) platforms. These attributes resonate with trending topics such as AI-driven drug design and fragment-based drug discovery, where computational tools optimize molecular properties.
The synthesis of (4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone involves multi-step organic reactions, including Friedel-Crafts acylation and N-alkylation. Its pyrrolidine derivative segment is particularly noteworthy, as similar structures are prevalent in FDA-approved drugs like anti-inflammatory agents and antidepressants. This connection to established therapeutics underscores its relevance in medicinal chemistry, a field increasingly driven by green chemistry principles and sustainable synthesis methods.
From an industrial perspective, CAS No. 898749-44-5 is often discussed in contexts like patent analysis and intellectual property due to its potential as a lead compound. Companies specializing in custom synthesis and contract research frequently highlight its utility in structure-activity relationship (SAR) studies. Moreover, its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) aligns with the surge in catalysis research, a hot topic in academic publications and industry reports.
Environmental and regulatory considerations for 898749-44-5 are also critical. While not classified as hazardous, its halogenated aromatic components necessitate careful handling under REACH and GLP guidelines. This aligns with broader discussions on chemical safety and lab automation, where technologies like machine learning predict toxicity profiles. Such innovations address user queries about safe handling practices and waste reduction in chemical R&D.
In summary, (4-chloro-2-fluoro-phenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone represents a convergence of cutting-edge chemistry and biomedical innovation. Its applications span from drug development to material engineering, reflecting the interdisciplinary nature of modern science. As interest grows in personalized medicine and bioisosteres, this compound’s role is poised to expand, making it a staple in both research pipelines and scientific literature.
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